2h-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy-
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Overview
Description
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- typically involves the condensation of o-phenylenediamine with appropriate brominated and methoxylated reagents. One common method includes the reaction of o-phenylenediamine with 4-bromo-3-methoxybenzaldehyde under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in ethanol under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2H-Benzimidazol-2-one, 1,3-dihydro-: Lacks the bromine and methoxy groups, resulting in different chemical reactivity and biological activity.
4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with a methyl group instead of a methoxy group, leading to variations in its pharmacological properties.
Uniqueness
The presence of both bromine and methoxy groups in 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- makes it unique compared to its analogs. These substituents enhance its chemical reactivity and potential for diverse biological activities, making it a valuable compound for further research and development .
Biological Activity
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy (CAS Number: 1388064-25-2) is a heterocyclic organic compound belonging to the benzimidazolone class. Its unique structure, characterized by a bromine atom at the 4-position and a methoxy group at the 6-position, contributes significantly to its biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy is C₈H₇BrN₂O₂, with a molecular weight of approximately 242.08 g/mol. The presence of halogen and methoxy substituents enhances its reactivity and potential pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₈H₇BrN₂O₂ |
Molecular Weight | 242.08 g/mol |
CAS Number | 1388064-25-2 |
Chemical Class | Benzimidazolone |
Synthesis
The synthesis of this compound typically involves the condensation of o-phenylenediamine with brominated and methoxylated reagents. A common method includes reacting o-phenylenediamine with 4-bromo-3-methoxybenzaldehyde under acidic conditions to yield the desired product. This reaction can be optimized using continuous flow reactors and Lewis acid catalysts for industrial applications.
Biological Activities
Research indicates that derivatives of benzimidazolones exhibit a range of biological activities including:
- Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cells such as MCF-7 and U-937 .
- Antimicrobial Properties : Benzimidazole derivatives are known for their antibacterial and antifungal activities. The structural features allow for interaction with microbial targets, enhancing their efficacy.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in cancer progression, such as Dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly dividing cells .
Table: Biological Activities of 2H-Benzimidazol-2-one Derivatives
Activity Type | Target/Cell Line | IC₅₀ Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 15.63 | |
Anticancer | U-937 | <10 | |
Enzyme Inhibition | DHODH | Not specified | |
Antimicrobial | Various pathogens | Varies |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzimidazole derivatives against human leukemia cell lines. The results indicated that certain derivatives exhibited IC₅₀ values lower than traditional chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds derived from benzimidazolones can modulate apoptotic pathways, leading to cell death in cancerous cells. Flow cytometry assays confirmed that these compounds act in a dose-dependent manner to induce apoptosis .
- Enzyme Targeting : The compound has been identified as a selective inhibitor of BRPF1 and TRIM24 proteins, which are associated with various cancers. This dual inhibitory activity suggests potential therapeutic applications in oncology .
Properties
IUPAC Name |
4-bromo-6-methoxy-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-13-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGRFTNXMDCMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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